![molecular formula C18H23N3O3 B2964053 2-(2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(3-乙基苯基)乙酰胺 CAS No. 930061-70-4](/img/structure/B2964053.png)

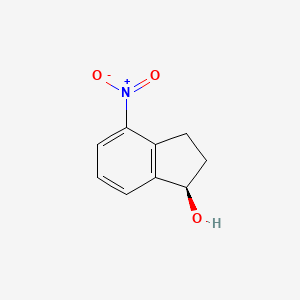

2-(2,4-二氧代-1,3-二氮杂螺[4.5]癸-3-基)-N-(3-乙基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide, also known as DEDPA, is a synthetic compound that has recently been developed as a potential therapeutic agent. It is a member of a new class of compounds known as diazaspirodecanes, which have been studied for their potential therapeutic applications. DEDPA has been shown to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

科学研究应用

合成和抗高血压活性

对 1-氧杂-3,8-二氮杂螺[4.5]癸-2-酮衍生物(在结构上与指定化合物相关)的研究显示了在抗高血压剂合成中的潜力。这些化合物在特定位置被取代后,已对其降血压的有效性进行了评估,展示了它们作为 α-肾上腺素能受体阻滞剂的潜力。值得注意的是,某些衍生物已显示出作为 α2-肾上腺素能受体拮抗剂的显着活性,这表明为开发新的抗高血压治疗方法提供了一个有希望的途径 (Caroon 等人,1981)。

吡咯里西啶生物碱的桥接类似物

另一个引人入胜的应用涉及合成可以被视为吡咯里西啶生物碱的桥接类似物的化合物,突出了创造具有潜在生物活性的物质的新方法。这项研究探讨了特定杂环与乙基 (2Z)-(3,3-二甲基-8-氧代-2-氮杂螺[4.5]癸-6,9-二烯-1-亚甲基)乙酸酯的反应,导致具有有趣结构和潜在药理特性的化合物 (Konovalova 等人,2013)。

加巴喷丁碱合成

在合成生物活性化合物领域,已经开发了一种创新方法,利用加巴喷丁作为前体生成 N-环己基-3-氧代-2-(3-氧代-2-氮杂螺[4.5]癸-2-基)-3-芳基丙酰胺和相关衍生物。这展示了基础结构在生产具有潜在治疗应用的化合物方面的多功能性,进一步强调了结构修饰在增强生物活性和探索分子内相互作用中的重要性 (Amirani Poor 等人,2018)。

超分子排列

基于 2,4-二氧代-1,3-二氮杂螺[4.5]癸烷衍生物的超分子排列的研究提供了分子和晶体结构之间关系的见解。这项研究对于理解取代基如何影响超分子排列至关重要,这对于设计具有特定物理和化学性质的材料至关重要 (Graus 等人,2010)。

作用机制

Target of Action

The primary target of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of inflammation and cell death .

Mode of Action

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby preventing the activation of necroptotic pathways .

Biochemical Pathways

The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide affects the necroptotic pathway . Necroptosis is a form of programmed cell death that is driven by RIPK1. By inhibiting RIPK1, this compound prevents the activation of this pathway, thereby preventing cell death .

Result of Action

The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide results in a significant anti-necroptotic effect . In a necroptosis model in U937 cells, this compound showed a significant protective effect against cell death .

属性

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-13-7-6-8-14(11-13)19-15(22)12-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXJDDSFXMLMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)